(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a useful research compound. Its molecular formula is C22H26N2O4S2 and its molecular weight is 446.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a novel derivative within the benzothiazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, as well as its potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzothiazole moiety, which is known for its pharmacological significance.
Biological Activity Overview
Recent studies have highlighted the biological potential of benzothiazole derivatives, particularly their anticancer and anti-inflammatory effects. The compound has been investigated for its efficacy against various cancer cell lines and its influence on inflammatory markers.
Anticancer Activity
- Cell Proliferation Inhibition : The compound has demonstrated significant inhibitory effects on the proliferation of human epidermoid carcinoma cell line (A431) and non-small cell lung cancer cell lines (A549, H1299). The MTT assay results indicate a dose-dependent reduction in cell viability at concentrations ranging from 1 to 4 μM .
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells, as evidenced by flow cytometry analysis. It also caused cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent .
- Cytokine Modulation : Inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in treated macrophages (RAW264.7), suggesting an anti-inflammatory mechanism that may complement its anticancer activity .
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses was assessed through various assays:
- ELISA : Enzyme-linked immunosorbent assays confirmed decreased levels of pro-inflammatory cytokines following treatment with the compound.
- Western Blot Analysis : Protein expression analysis revealed that the compound inhibits key signaling pathways (AKT and ERK), which are often implicated in both cancer progression and inflammation .
Data Summary
Activity | Cell Line/Model | Concentration (μM) | Effect Observed |
---|---|---|---|
Cell Proliferation | A431 | 1-4 | Inhibition of viability |
Apoptosis Induction | A431, A549 | 1-4 | Induction of apoptosis |
Cytokine Reduction | RAW264.7 | N/A | Decrease in IL-6 and TNF-α levels |
Cell Cycle Arrest | A431, A549 | N/A | G0/G1 phase arrest |
Case Studies
In a recent study focusing on benzothiazole derivatives, several compounds were synthesized and evaluated for their biological activities. Among these, the compound similar to our target showed promising results against multiple cancer cell lines, reinforcing the therapeutic potential of benzothiazole structures in oncology .
Eigenschaften
IUPAC Name |
3-benzylsulfonyl-N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-16-13-17(2)21-19(14-16)24(10-11-28-3)22(29-21)23-20(25)9-12-30(26,27)15-18-7-5-4-6-8-18/h4-8,13-14H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUFJAZAHTYWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)S2)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.